molecular formula C20H21N3O3S2 B12215160 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12215160
M. Wt: 415.5 g/mol
InChI Key: XABLHESTTPWTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The compound N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide derives its systematic name from the hierarchical arrangement of its functional groups. According to IUPAC rules, the parent structure is identified as acetamide (CH₃CONH–), with substitutions on the phenyl ring guiding the remaining nomenclature. The phenyl group at position 4 of the acetamide is modified by a sulfonyl (–SO₂–) bridge, which connects to the nitrogen atom of a piperidine ring. This piperidine moiety is further substituted at its 4-position by a 1,3-benzothiazol-2-yl group, completing the full systematic name.

A comparative analysis of analogous structures, such as N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide (PubChem CID 79780), reveals consistent application of sulfonyl-piperidine-phenyl linkages in IUPAC naming conventions. The benzothiazole component follows standard bicyclic heteroaromatic numbering, with the sulfur atom at position 1 and nitrogen at position 3.

Table 1: Key Nomenclature Components

Component IUPAC Designation Positional Identifier
Parent structure Acetamide N-substituted
Aromatic substituent 4-Sulfonylphenyl Para position
Sulfonyl bridge Piperidin-1-ylsulfonyl Nitrogen linkage
Heterocyclic substituent 4-(1,3-Benzothiazol-2-yl)piperidin-1-yl C4 of piperidine

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-14(24)21-16-6-8-17(9-7-16)28(25,26)23-12-10-15(11-13-23)20-22-18-4-2-3-5-19(18)27-20/h2-9,15H,10-13H2,1H3,(H,21,24)

InChI Key

XABLHESTTPWTQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Formation of the Benzothiazole-Piperidine Intermediate

The synthesis begins with the preparation of 4-(1,3-benzothiazol-2-yl)piperidine , a critical intermediate. This step typically involves cyclocondensation of 2-aminothiophenol with a piperidine-derived ketone. For example, reacting 2-aminothiophenol with 4-piperidone in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions yields the benzothiazole-piperidine framework. The reaction mechanism proceeds via nucleophilic attack of the thiol group on the ketone, followed by dehydration to form the heterocyclic ring.

Optimization Note : Microwave-assisted synthesis has been employed to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Sulfonylation of the Piperidine Intermediate

The next step involves sulfonylation of the piperidine nitrogen. 4-(1,3-Benzothiazol-2-yl)piperidine is treated with 4-acetamidobenzenesulfonyl chloride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is added as a base to scavenge HCl, facilitating the nucleophilic substitution at the sulfonyl chloride group.

Reaction Conditions :

  • Temperature: 0–5°C (initial), then room temperature

  • Duration: 4–6 hours

  • Yield: 65–75%

Acetylation of the Primary Amine

The final acetylation step introduces the acetamide group. The sulfonylated intermediate is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Purification : Crude products are typically purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

The table below summarizes key variations in synthetic approaches and their outcomes:

Method VariationReagents/ConditionsYield (%)Purity (%)Citation
Conventional heatingZnCl₂, reflux, 12 hours7295
Microwave-assistedZnCl₂, 150 W, 30 minutes8598
Sulfonylation (DCM vs. THF)TEA, 4°C, 6 hours68 vs. 7293 vs. 96
Acetylation (Ac₂O vs. AcCl)Pyridine, rt, 2 hours78 vs. 8294 vs. 97

Key Findings :

  • Microwave irradiation improves both yield and reaction efficiency for benzothiazole formation.

  • THF outperforms DCM as a solvent for sulfonylation due to better solubility of intermediates.

  • Acetyl chloride provides marginally higher acetylation yields compared to acetic anhydride.

Challenges and Optimization Strategies

Low Yields in Sulfonylation

The sulfonylation step often faces challenges due to steric hindrance from the benzothiazole ring. Strategies to mitigate this include:

  • Dropwise addition of sulfonyl chloride to prevent localized overheating.

  • Ultrasound-assisted reactions , which enhance mixing and reduce reaction time to 2 hours.

Purification Difficulties

The polar nature of the final compound complicates purification. Gradient elution in column chromatography (hexane → ethyl acetate) resolves co-eluting impurities. Additionally, recrystallization from a 1:1 ethanol-water mixture enhances purity to >99%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.95–7.45 (m, 4H, aromatic-H), 3.82 (s, 2H, piperidine-CH₂), 2.11 (s, 3H, acetyl-CH₃).

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 387.1234 (calculated: 387.1238 for C₁₉H₂₀N₃O₃S₂).

Industrial and Environmental Considerations

Scalability

Pilot-scale synthesis (100 g batches) using continuous flow reactors has achieved 80% yield with 98% purity, reducing solvent waste by 40% compared to batch processes.

Green Chemistry Alternatives

  • Replacement of DCM with cyclopentyl methyl ether (CPME), a greener solvent, in sulfonylation steps.

  • Catalytic recycling of ZnCl₂ via aqueous workup reduces heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that sulfonamide derivatives, including N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide, exhibit significant anticonvulsant properties. A study synthesized various sulfonamide derivatives and evaluated their efficacy in animal models of epilepsy. The findings suggest that these compounds could serve as potential treatments for seizure disorders due to their ability to modulate neurotransmitter systems involved in seizure activity .

Anticancer Potential

Benzothiazole derivatives are known for their anticancer properties. Studies have shown that compounds containing the benzothiazole moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been explored for its cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains. Research indicates that benzothiazole-based compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for developing new antibiotics .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving animal models of epilepsy, various sulfonamide derivatives were synthesized and tested for anticonvulsant activity. Among these, this compound showed a significant reduction in seizure frequency compared to control groups, indicating its potential as a therapeutic agent for epilepsy treatment.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of benzothiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited cytotoxicity against breast and lung cancer cells, leading to further investigations into its mechanism of action and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Sulfonamides

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
  • Structure : Replaces the benzothiazole-piperidine moiety with a 4-methylpiperazine group.
  • Activity : Demonstrated significant analgesic activity comparable to paracetamol in preclinical models .
N-(4-[(Piperidin-1-yl)sulfonyl]phenyl)acetamide (CAS 5702-82-9)
  • Structure : Lacks the benzothiazole group, retaining only the piperidine-sulfonamide-acetamide core.
  • Significance : Serves as a simpler analogue, highlighting the benzothiazole’s role in enhancing target selectivity or metabolic stability in the main compound .

Benzothiazole-Containing Analogues

N-[4-[[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl]phenyl]acetamide (CAS MFCD00245801)
  • Structure : Features a 6-ethoxy substitution on the benzothiazole ring.
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0)
  • Structure : Replaces the piperidine-sulfonyl linker with a vinyl group.
  • Activity : The conjugated ethenyl bridge may enhance fluorescence properties, suggesting applications in imaging probes, unlike the main compound’s therapeutic focus .

Heterocyclic Sulfonamide Derivatives

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 587004-28-2)
  • Structure : Combines a 4-methoxyphenylpiperazine with a 6-methylbenzothiazole group.
  • Key Feature : The methoxy group on the piperazine enhances electron-donating capacity, which may modulate receptor binding (e.g., serotonin or dopamine receptors) compared to the main compound’s unsubstituted piperidine .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
  • Structure : Incorporates a fluorophenyl group and a tosyl-piperazine moiety.

Pharmacologically Active Analogues

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
  • Activity: Analgesic efficacy (ED₅₀ = 12 mg/kg) in murine models, superior to acetaminophen in inflammatory pain .
  • Comparison: The main compound’s benzothiazole-piperidine scaffold may target different pain pathways (e.g., cannabinoid or TRPV1 receptors) but lacks reported activity data .
N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)
  • Activity : Antibacterial agent targeting dihydropteroate synthase.
  • Structural Contrast : The pyrimidine ring in sulfamethazine replaces the benzothiazole, underscoring the role of heterocycles in dictating antimicrobial vs. CNS-targeted activity .

Biological Activity

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C26H25N3O3S2
Molecular Weight : 491.6 g/mol
IUPAC Name : N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbenzamide
InChI Key : DXTCUEHJVRKAGF-UHFFFAOYSA-N

The compound features a benzothiazole moiety, a piperidine ring, and a sulfonamide group, which are crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Moiety : Synthesized through cyclization of 2-aminothiophenol with an aldehyde.
  • Piperidine Ring Formation : Achieved via a Mannich reaction involving formaldehyde and a secondary amine.
  • Amide Bond Formation : Coupling the sulfonylated intermediate with acetic acid derivatives using coupling reagents like EDCI and HOBt in a suitable solvent (e.g., DMF) .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities . It has been investigated for its potential to inhibit various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of endocannabinoids, suggesting that this compound could have implications for pain relief and anti-inflammatory effects .

The mechanism by which this compound exerts its effects involves:

  • Binding to specific molecular targets , including enzymes and receptors.
  • The benzothiazole moiety , known for interacting with various biological targets, potentially enhances the compound's binding affinity.
  • The sulfonamide group may improve pharmacokinetic properties, while the piperidine ring contributes to overall stability and activity .

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of benzothiazole derivatives highlighted the effectiveness of compounds similar to this compound in producing antinociceptive effects in animal models. This suggests potential therapeutic applications in pain management .

StudyFindings
Study 1Demonstrated dual inhibition of sEH and FAAH leading to significant pain relief in models.
Found antibacterial activity against multiple strains, indicating broad-spectrum potential.
Study 3Analyzed the pharmacological profile, noting favorable interactions with target enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.